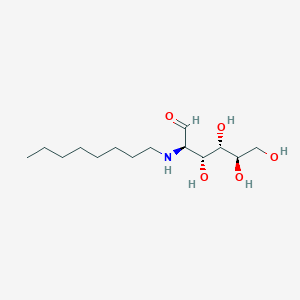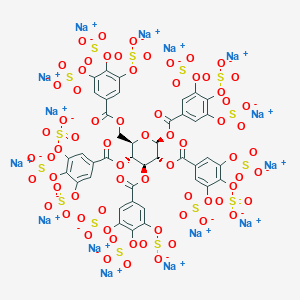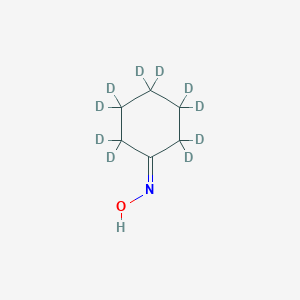
(2,4-Difluorophenyl)thiourea
Overview
Description
(2,4-Difluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6F2N2S It is a derivative of thiourea, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4-Difluorophenyl)thiourea can be synthesized through the reaction of 2,4-difluoroaniline with thiocyanate under acidic conditions. The reaction typically involves the following steps:
- Dissolving 2,4-difluoroaniline in an appropriate solvent such as ethanol.
- Adding thiocyanate and an acid catalyst, such as hydrochloric acid.
- Heating the reaction mixture to facilitate the formation of this compound.
- Isolating the product through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form imines or thioamides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, nucleophiles, and bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Acid or base catalysts are often employed.
Major Products Formed
Substitution: Various substituted phenylthioureas.
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Condensation: Imines or thioamides.
Scientific Research Applications
(2,4-Difluorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)thiourea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a similar structure but without the fluorine substitutions.
(2,6-Difluorophenyl)thiourea: Another fluorinated derivative with fluorine atoms at the 2 and 6 positions.
Phenylthiourea: A non-fluorinated analog.
Uniqueness
(2,4-Difluorophenyl)thiourea is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from other thiourea derivatives.
Properties
IUPAC Name |
(2,4-difluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZSKQFBAGZNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370162 | |
| Record name | (2,4-Difluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730364 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175277-76-6 | |
| Record name | N-(2,4-Difluorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Difluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-Difluorophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the spatial arrangement of the thiourea group relative to the benzene ring in (2,4-Difluorophenyl)thiourea?
A1: The thiourea moiety in this compound is not coplanar with the benzene ring. Instead, it is slightly twisted, forming a dihedral angle of approximately 78-82° with the benzene ring. This information is derived from the crystallographic analysis of the compound. []
Q2: The abstract mentions disorder in the crystal structure of this compound. What is the nature of this disorder?
A2: The disorder observed in the crystal structure of this compound is related to the position of one fluorine atom on the phenyl ring. This fluorine atom can occupy two different positions in the crystal lattice, with specific probabilities (occupancies) determined through crystallographic refinement. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)

![tert-butyl N-[(2R)-2-hydroxy-3,3-dimethylbutyl]carbamate](/img/structure/B65367.png)



![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)
